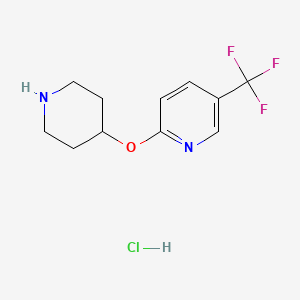

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride

Description

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a piperidin-4-yloxy moiety at the 2-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Key properties include:

The trifluoromethyl group contributes to metabolic stability and lipophilicity, making it relevant in drug discovery for targets requiring enhanced membrane permeability .

Properties

IUPAC Name |

2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMQENGRRJCSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 4-hydroxypiperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride with three analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine HCl | C₁₁H₁₄ClF₃N₂O | 282.69 | -CF₃, piperidin-4-yloxy | 1219979-10-8 |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl | C₁₁H₁₇ClN₂O | 228.72 | -CH₃ | 1185308-30-8 |

| 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine HCl | C₁₁H₁₃Cl₂F₃N₂O | 317.14 | -Cl, -CF₃ | 1417794-23-0 |

| [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine HCl | C₈H₈ClF₃N₂·HCl | 255.52 (base) | -Cl, -CF₃, -CH₂NH₂ | 1220028-64-7 |

Key Observations:

Trifluoromethyl Group Impact : The presence of -CF₃ increases molecular weight and lipophilicity compared to the methyl (-CH₃) analogue (228.72 g/mol vs. 282.69 g/mol) .

Functional Group Variations : The [3-chloro-5-(trifluoromethyl)-2-pyridyl]methylamine variant (255.52 g/mol) replaces the piperidinyloxy group with a methylamine, reducing steric bulk but limiting hydrogen-bonding capacity .

Pharmacological Activity

- Trifluoromethyl Pyridines : Compounds with -CF₃ groups exhibit enhanced metabolic stability and target affinity in kinase inhibitors and CNS agents . For example, Chen et al. (2006) demonstrated that trifluoromethyl-substituted pyridines improve bioavailability in antiviral scaffolds .

- Chlorinated Analogues : The 3-chloro derivative (CAS 1417794-23-0) may show increased potency due to electron-withdrawing effects but could elevate hepatotoxicity risks, as seen in similar chlorinated heterocycles .

Biological Activity

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride, also known as 2-Piperidin-4-yloxy-5-(trifluoromethyl)pyridine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₁H₁₄ClF₃N₂O

- Molecular Weight : 282.69 g/mol

- CAS Number : 1219979-10-8

- Purity : ≥95%

- Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiparasitic Activity : Studies have shown that derivatives of this compound can inhibit the activity of parasites by affecting their metabolic pathways. For instance, modifications in the pyridine structure have been linked to varying degrees of potency against Plasmodium falciparum, a malaria-causing parasite .

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific analogs have demonstrated significant activity against various cancer cell lines, suggesting potential as an anticancer agent .

- CYP450 Interaction : The compound has been evaluated for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. It has shown no significant inhibition at concentrations greater than 10 μM, indicating a favorable pharmacokinetic profile .

Case Studies

Several studies highlight the biological efficacy of this compound:

- Study on Antiparasitic Activity : A recent investigation assessed the compound's effectiveness against PfATP4 mutations associated with malaria resistance. The results indicated that structural modifications could enhance both aqueous solubility and metabolic stability while maintaining antiparasitic potency .

| Compound Variant | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) | Aqueous Solubility (μM) |

|---|---|---|---|

| Parent Compound | 0.038 | 42 | 14 |

| Modified Variant A | 0.010 | 36 | 31 |

| Modified Variant B | 0.177 | 46 | 90 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with trifluoromethyl-substituted pyridines. Key steps include:

- Nucleophilic substitution : Reacting 5-(trifluoromethyl)pyridine-2-ol with a piperidine derivative under basic conditions (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane) .

- Optimization : Temperature (room temperature to 50°C) and solvent choice significantly affect yield. For example, dichloromethane minimizes side reactions compared to THF .

- Purification : Crystallization or column chromatography is critical to isolate the hydrochloride salt.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the piperidine and pyridine ring connectivity. The trifluoromethyl group appears as a singlet in ¹H NMR and a distinct peak in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with the trifluoromethyl group contributing to a unique fragmentation pattern .

- X-ray Crystallography : Resolves conformational details of the piperidine ring and substituent orientation, though crystallization may require slow evaporation from ethanol/water mixtures .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .

- Emergency Measures : Skin contact requires immediate rinsing with water; eye exposure necessitates 15-minute irrigation. Contaminated clothing must be removed .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How does the piperidine ring’s conformation influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The piperidine ring’s chair conformation enhances membrane permeability, while the oxygen linker improves solubility. Computational modeling (e.g., molecular dynamics) predicts binding affinity to targets like GPCRs .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidation susceptibility. Piperidine derivatives with bulky substituents show reduced CYP450 metabolism .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays). Discrepancies in IC50 values often arise from variable protein expression levels .

- Off-Target Profiling : Use high-throughput screening (HTS) to identify unintended interactions. For example, fluorogenic probes can detect non-specific binding to serum albumin .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Tools like AutoDock Vina model binding to enzymes (e.g., kinases) or receptors. The trifluoromethyl group’s electronegativity is critical for hydrogen-bonding interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to design analogs with improved potency .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC. The hydrochloride salt is stable at pH 4–6 but hydrolyzes in strong bases .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (~200°C), guiding storage and handling protocols .

Q. What structural analogs of this compound have been studied, and how do modifications impact activity?

- Methodological Answer :

- Key Analogs :

| Analog | Modification | Impact on Activity |

|---|---|---|

| Trifluoromethyl → Chloro | Reduced lipophilicity | Lower kinase inhibition |

| Piperidine → Pyrrolidine | Smaller ring size | Improved solubility but reduced target affinity |

- Rational Design : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.